molecular formula C16H17N B10840508 1-tert-butyl-9H-carbazole

1-tert-butyl-9H-carbazole

Cat. No.: B10840508
M. Wt: 223.31 g/mol
InChI Key: BKPDQETYXNGMRE-UHFFFAOYSA-N
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Description

1-tert-butyl-9H-carbazole is a nitrogen-containing aromatic heterocyclic compound. It is a derivative of carbazole, where a tert-butyl group is attached to the nitrogen atom. This compound is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-9H-carbazole typically involves the alkylation of carbazole with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-tert-butyl-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-9H-carbazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-tert-butyl-9H-carbazole is compared with other carbazole derivatives to highlight its uniqueness:

Properties

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

1-tert-butyl-9H-carbazole

InChI

InChI=1S/C16H17N/c1-16(2,3)13-9-6-8-12-11-7-4-5-10-14(11)17-15(12)13/h4-10,17H,1-3H3

InChI Key

BKPDQETYXNGMRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1NC3=CC=CC=C23

Origin of Product

United States

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